molecular formula C23H21N3O5S B11602320 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11602320
M. Wt: 451.5 g/mol
InChI Key: IRWBYVDVNBTPRD-NDENLUEZSA-N
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Description

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazolo[3,2-b][1,2,4]triazole core, which is a fused heterocyclic system, and is substituted with allyloxy, methoxy, and dimethoxyphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with thiazolo[3,2-b][1,2,4]triazole derivatives under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxy groups, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests that it could be developed into new pharmaceuticals for the treatment of various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biological responses. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to its unique combination of functional groups and fused heterocyclic system

Biological Activity

The compound (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo-triazole class of compounds which have garnered attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₃H₂₃N₃O₄S
  • Molecular Weight : 435.498 g/mol

Anticancer Activity

Recent studies have identified various thiazolo[3,2-b][1,2,4]triazole derivatives as potential anticancer agents. The compound has shown promising results in inhibiting the growth of cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer) and A549 (lung cancer).
  • Mechanism of Action : The compound may induce apoptosis in cancer cells through pathways involving the inhibition of AKT and mTOR signaling pathways, which are crucial for cell survival and proliferation.

In a study by El-Kashef et al., derivatives similar to this compound demonstrated significant anticancer activity with IC50 values in the low micromolar range against breast cancer cells .

Antioxidant Properties

The antioxidant capacity of thiazolo-triazole compounds has been explored extensively. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. The compound's structure suggests potential antioxidant activity due to the presence of methoxy and allyloxy groups which can enhance electron donation capabilities.

  • Testing Method : DPPH radical scavenging assay.
  • Results : Compounds with similar structures showed effective radical scavenging activity, indicating that this compound may also possess significant antioxidant properties .

Antimicrobial Activity

Thiazolo-triazole compounds are recognized for their antimicrobial properties. Preliminary studies indicate that derivatives can exhibit activity against various bacterial strains.

  • Target Organisms : Gram-positive and Gram-negative bacteria.
  • Mechanism : The thiazole ring is known to interact with bacterial enzymes and disrupt metabolic processes.

Data Table of Biological Activities

Activity Type Tested Cell Lines/Organisms IC50/Effective Concentration Reference
AnticancerMCF-7 (breast cancer)1.27 µM
A549 (lung cancer)1.50 µM
AntioxidantDPPH AssayEC50 0.565 mM
AntimicrobialE. coli and S. aureusVariable

Case Studies

  • Breast Cancer Study :
    • In a study conducted by El-Kashef et al., a series of thiazolidinone derivatives were synthesized and tested against MCF-7 cells. The compounds exhibited significant inhibition of cell proliferation and induced apoptosis without affecting normal cells .
  • Antioxidant Research :
    • Kumar et al. evaluated various thiazolidinone derivatives for their antioxidant capacity using the DPPH assay, demonstrating that modifications at specific positions significantly enhanced their radical scavenging ability .

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H21N3O5S/c1-5-10-31-17-8-6-14(11-18(17)29-3)12-20-22(27)26-23(32-20)24-21(25-26)15-7-9-16(28-2)19(13-15)30-4/h5-9,11-13H,1,10H2,2-4H3/b20-12-

InChI Key

IRWBYVDVNBTPRD-NDENLUEZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2)OC

Origin of Product

United States

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